4-Phenylthiazole-2-carboxamide
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Overview
Description
4-Phenylthiazole-2-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthiazole-2-carboxamide typically involves the reaction of acetophenone with thiourea in the presence of bromine in acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of various catalysts and solvents to facilitate the reactions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Phenylthiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
4-Phenylthiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and rubber accelerators
Mechanism of Action
The mechanism of action of 4-Phenylthiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
4-Phenylthiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxamide group on the thiazole ring differentiates it from other thiazole derivatives and contributes to its diverse range of activities .
Properties
Molecular Formula |
C10H8N2OS |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-phenyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
InChI Key |
VZYJYKJYUQHDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)N |
Origin of Product |
United States |
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